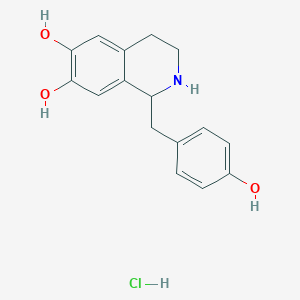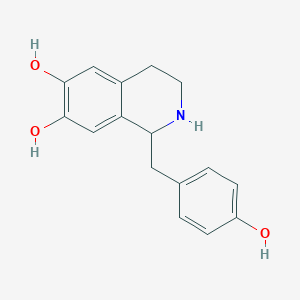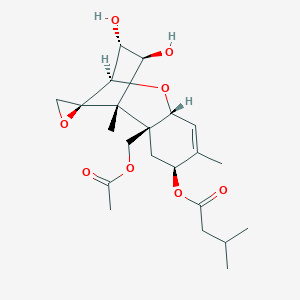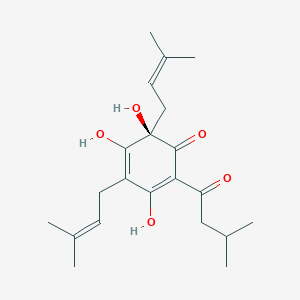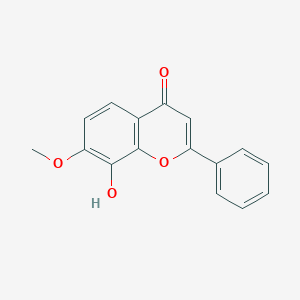
8-Hydroxy-7-methoxyflavone
Overview
Description
8-Hydroxy-7-methoxyflavone is a flavonoid compound with the molecular formula C16H12O4. It is a type of monohydroxyflavone and monomethoxyflavone, characterized by the presence of a hydroxyl group at the 8th position and a methoxy group at the 7th position on the flavone backbone . Flavonoids are a large group of polyphenolic compounds found in plants, known for their diverse biological activities and potential health benefits.
Mechanism of Action
Target of Action
8-Hydroxy-7-methoxyflavone is a type of flavonoid, a class of compounds known for their diverse biological activities Flavonoids are generally known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are known to exert their effects through various mechanisms, such as modulation of enzyme activity, interaction with cell signaling pathways, and direct interaction with receptors .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and glucose metabolism .
Pharmacokinetics
Flavonoids are generally known to have variable bioavailability due to factors such as metabolism in the gut and liver .
Result of Action
Flavonoids are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antihyperglycemic activities .
Action Environment
The action of this compound, like other flavonoids, can be influenced by various environmental factors. These may include factors related to the individual (such as age, sex, and health status), as well as external factors (such as diet and exposure to other chemicals) .
Biochemical Analysis
Biochemical Properties
8-Hydroxy-7-methoxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been found to be effective in chronic oral administration and radiation treatment
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a half-life time of about 4-8 hours in monkey plasma . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed that this compound treatments can prevent the progressive degeneration of midbrain dopaminergic neurons by attenuating neurotoxic effects of MPP+ and display strong neuroprotective effects in monkeys . The specific dosage effects of this compound are still being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with various enzymes and cofactors . The specific metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
It is known that this compound could be absorbed and metabolized into 7-hydroxy-8-methoxyflavone through oral administration in monkeys .
Subcellular Localization
It is known that this compound could be absorbed and metabolized into 7-hydroxy-8-methoxyflavone through oral administration in monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-methoxyflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the cyclization of 2’,4’-dihydroxy-4-methoxychalcone under acidic or basic conditions. The reaction conditions often include the use of methanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
8-Hydroxy-7-methoxyflavone can be compared with other similar flavonoid compounds:
8-Hydroxy-7-(3-hydroxypropyl)-2’-methoxyflavone: Similar structure but with a hydroxypropyl group at the 7th position.
8-Hydroxy-7-(2-hydroxyethyl)-2’-methoxyflavone: Similar structure but with a hydroxyethyl group at the 7th position.
5-Hydroxy-7-methoxyflavone: Lacks the hydroxyl group at the 8th position, which may affect its biological activity.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
8-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKWMXGTOJNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350269 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40316-76-5 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 8-hydroxy-7-methoxyflavone influence its potential antidiabetic activity?
A1: Research suggests that the methoxy group at position C-8 in this compound plays a crucial role in its antidiabetic properties. [] This activity is likely linked to the enhancement of glucose uptake, potentially through the upregulation of GLUT4 and C/EBP-α expression. [] Furthermore, adding an acetate group at the C-5 and C-7 positions of the flavone skeleton may further enhance this antidiabetic effect. []
Q2: What is the significance of the non-planar conformation observed in the crystal structure of this compound?
A2: The crystal structure of this compound reveals a non-planar conformation, which is unusual for flavones. [] This deviation from planarity is likely due to molecular packing within the crystal structure rather than resonance effects. [] A strong intermolecular hydrogen bond (d (O4—H8) = 1.7 Å) further contributes to this non-planar conformation. [] This structural information can be valuable for understanding the molecule's interactions with biological targets and for further drug design efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



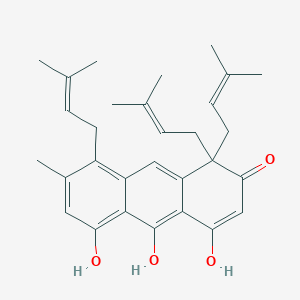
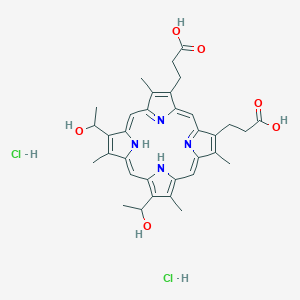

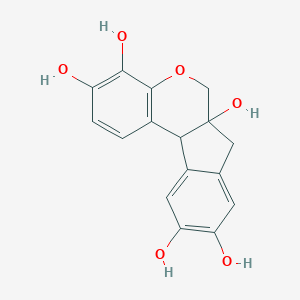
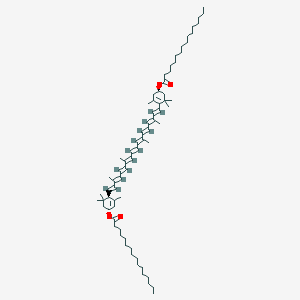
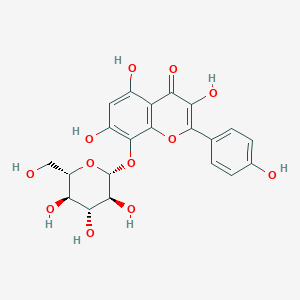
![[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate](/img/structure/B191407.png)

